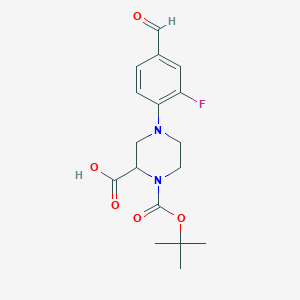

5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, the core structure would be formed first, followed by the addition of the various substituents .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and morpholine rings would introduce rigidity into the structure, while the ethyl and methyl groups would provide some flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. The benzothiazole and morpholine rings might participate in various reactions, such as electrophilic substitution or ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar morpholine ring might increase its solubility in water .Applications De Recherche Scientifique

Benzothiazole Derivatives in Scientific Research

Biological Activities and Medicinal Chemistry : Benzothiazole and its derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. They possess antimicrobial, anti-inflammatory, antidiabetic, anti-cancer, and antiviral activities, among others. These compounds are considered vital for new therapeutic agents due to their structural diversity and pharmacological potential (Keri et al., 2015).

Anticancer Agents : The benzothiazole nucleus has been a focus in the development of anticancer agents. Several benzothiazole derivatives have been investigated for their potential in cancer treatment, demonstrating activities against various cancer types. The structural simplicity and synthetic accessibility of benzothiazole derivatives facilitate the development of new antitumor agents (Ahmed et al., 2012).

Neurotropic and Cerebroprotective Properties : Benzothiazole derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases and improving cerebral circulation. These compounds demonstrate abilities to restore damaged brain structures and possess neurotropic and cerebroprotective properties, suggesting their use in brain health and recovery (Е. А. Tsishba & M. Maksimov, 2022).

Pharmacological Activities : Benzothiazoles are known for their versatile pharmacological activities. They have been explored for antimicrobial, analgesic, anti-inflammatory, and antitubercular properties. This diversity in activity makes benzothiazole derivatives valuable for developing new pharmacological agents (Sumit et al., 2020).

Sorption Properties : Beyond their biological activities, benzothiazole derivatives have also been researched for their sorption properties, indicating their potential application in environmental science and technology. These studies explore the synthesis and application of functional materials based on benzothiazole derivatives for sorption and detoxification processes (P. Cyganowski & D. Jermakowicz-Bartkowiak, 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-11-9-12(2)14-13(10-11)17-15(20-14)16-3-4-18-5-7-19-8-6-18/h9-10H,3-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSQLJPYZCRGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NCCN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416054.png)

![4-(5-Bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416056.png)

![4-(3-Bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416057.png)

![4-(4-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416058.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416061.png)

![4-[5-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416062.png)

![4-[2-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416064.png)

![4-(3-Formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416066.png)

![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416070.png)

![4-[4-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416073.png)

![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)